molecular formula C6H5ClINO2S B7979945 Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Cat. No.: B7979945
M. Wt: 317.53 g/mol
InChI Key: PRLGMVXVIHRJBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-iodothiazole-4-carboxylate typically involves the reaction of 2-chlorothiazole with iodine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-iodothiazole-4-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chlorine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity . The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Properties

IUPAC Name

ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLGMVXVIHRJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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